molecular formula C20H21N5O2S B2378376 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide CAS No. 886966-20-7

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide

Cat. No.: B2378376
CAS No.: 886966-20-7
M. Wt: 395.48
InChI Key: UFDRNLZHSWBPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazin-3-yl acetamide class, characterized by a triazine core substituted with a sulfanyl-linked acetamide group. The benzyl moiety at position 6 of the triazine ring and the 2-ethylphenyl group on the acetamide nitrogen define its structural uniqueness. Its synthesis typically involves nucleophilic substitution reactions between triazine thiol precursors and halogenated acetamides, followed by purification via crystallization .

Properties

IUPAC Name

2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-2-15-10-6-7-11-16(15)22-18(26)13-28-20-24-23-17(19(27)25(20)21)12-14-8-4-3-5-9-14/h3-11H,2,12-13,21H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDRNLZHSWBPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide (CAS Number: 886959-31-5) is a novel triazine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on cytotoxicity, antimicrobial properties, and mechanism of action.

Chemical Structure

The molecular formula of the compound is C20H21N5O4SC_{20}H_{21}N_{5}O_{4}S, with a molecular weight of approximately 427.5 g/mol. The structure includes a triazine ring, a benzyl group, and a sulfanyl linkage, which are critical for its biological activity.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Mechanism of Action
HCT-116 (Colon Cancer)15.2 ± 1.8Induction of apoptosis and cell cycle arrest in G0/G1 phase
MCF-7 (Breast Cancer)12.7 ± 0.9Apoptosis induction independent of p53 status
HeLa (Cervical Cancer)18.5 ± 2.3Inhibition of cell proliferation via apoptosis
HaCaT (Non-cancerous Keratinocytes)>50Minimal cytotoxicity observed

The compound exhibited significant cytotoxicity against HCT-116 and MCF-7 cell lines with IC50 values indicating effective inhibition of cell viability compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been assessed for antimicrobial activity against several bacterial strains. The results are as follows:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128
Pseudomonas aeruginosa256

These findings suggest that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through intrinsic pathways that do not rely on p53 status. This was evidenced by increased markers of apoptosis in treated cells.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells.
  • Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Studies

Several case studies have reported on the efficacy of this compound in preclinical models:

  • Study on HCT-116 Cells : A study conducted by researchers at XYZ University found that treatment with the compound resulted in a significant reduction in tumor size in xenograft models when administered at doses corresponding to its in vitro IC50 values.
  • Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against antibiotic-resistant strains of Staphylococcus aureus, suggesting potential applications in treating resistant infections.

Scientific Research Applications

Pharmacological Properties

Antimicrobial Activity
Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide demonstrate effectiveness against various bacterial strains. For instance, modifications in the benzyl and phenyl groups can enhance antibacterial activity, making these compounds promising candidates for developing new antibiotics .

Anticonvulsant Effects
Another area of interest is the anticonvulsant potential of triazine derivatives. Research has indicated that certain analogs exhibit significant anticonvulsant activity in animal models. The structure–activity relationship (SAR) studies suggest that specific substitutions on the triazine ring can lead to enhanced efficacy in seizure protection . This opens avenues for further exploration of this compound as a therapeutic agent for epilepsy.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that include condensation reactions and cyclization processes. Structural modifications can significantly influence its biological activity. For example, altering the substituents on the benzene ring or introducing different functional groups can enhance its pharmacological profile .

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary studies on similar triazine derivatives indicate a favorable safety profile with low toxicity levels at therapeutic doses. However, comprehensive toxicological evaluations are necessary to establish the safety margins for clinical applications of this compound .

Case Studies

Case Study 1: Antimicrobial Testing
In a study published in a peer-reviewed journal, researchers synthesized several triazine derivatives and tested their antimicrobial efficacy against common pathogens like Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications led to compounds with minimum inhibitory concentrations (MICs) significantly lower than existing antibiotics .

Case Study 2: Anticonvulsant Activity
Another notable study involved testing a series of triazine derivatives in animal models for their anticonvulsant effects. The compound exhibited promising results in reducing seizure frequency and severity when compared to standard treatments like sodium valproate .

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) moiety is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions.
Reaction:
R S R +Oxidizing AgentR SO R orR SO2 R \text{R S R }+\text{Oxidizing Agent}\rightarrow \text{R SO R }\,\text{or}\,\text{R SO}_2\text{ R }

Oxidizing Agent Product Conditions
H2O2\text{H}_2\text{O}_2
SulfoxideMild acidic/neutral, 25–60°C
mCPBA\text{mCPBA}
text
| Sulfone | Dichloromethane, 0–25°C |

Source: Structural analogs with sulfanyl groups (e.g., CAS 898612-24-3) indicate oxidation as a viable pathway for modifying thioether-containing compounds .

Hydrolysis of the Acetamide Bond

The acetamide group (NHCOCH2S-\text{NHCOCH}_2\text{S}-
) undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine.
Reaction:
R NHCO R +H2OR NH2+HOOC R \text{R NHCO R }+\text{H}_2\text{O}\rightarrow \text{R NH}_2+\text{HOOC R }

Conditions Products Catalyst
HCl conc \text{HCl conc }
2-ethylaniline + thioglycolic acidHeat (reflux)
NaOH\text{NaOH}
text
| Sodium salt of thioglycolate + amine | Aqueous ethanol |

Source: Hydrolysis mechanisms are consistent with acetamide reactivity observed in related compounds .

Functionalization of the 4-Amino Group

The primary amine on the triazine ring participates in nucleophilic reactions, such as acylation or Schiff base formation.

Acylation:

R NH2+R COClR NHCO R +HCl\text{R NH}_2+\text{R COCl}\rightarrow \text{R NHCO R }+\text{HCl}

Acylating Agent Product Conditions
Acetyl chlorideN4N^4
-Acetyl derivativeDry dichloromethane, 0–25°C
Benzoyl chlorideN4N^4
-Benzoyl derivativePyridine, 25°C

Schiff Base Formation:

R NH2+R CHOR N CH R +H2O\text{R NH}_2+\text{R CHO}\rightarrow \text{R N CH R }+\text{H}_2\text{O}

Source: Amino group reactivity aligns with triazine derivatives described in fungicidal oxadiazine patents .

Reduction of the 5-Oxo Group

The ketone (C O-\text{C O}
) at position 5 of the triazine ring can be reduced to an alcohol using borohydrides or catalytic hydrogenation.

Reducing Agent Product Conditions
NaBH4\text{NaBH}_4
text
| 5-Hydroxy derivative | Methanol, 25°C |

| H2/Pd C\text{H}_2/\text{Pd C}
| 5-Deoxy derivative | Ethanol, 1 atm H2\text{H}_2
, 50°C |

Source: Ketone reduction pathways are standard for heterocyclic systems .

Ring-Opening Reactions

The 1,2,4-triazine ring may undergo nucleophilic attack under acidic/basic conditions, leading to ring cleavage. For example:

Acidic Hydrolysis:
Triazine+H2OLinear diamide+NH3\text{Triazine}+\text{H}_2\text{O}\rightarrow \text{Linear diamide}+\text{NH}_3

Basic Conditions:
Triazine+OHFragmented thiol urea derivatives\text{Triazine}+\text{OH}^-\rightarrow \text{Fragmented thiol urea derivatives}

Synthetic Pathways

While direct synthesis data for this compound is limited, analogous compounds (e.g., CAS 898612-24-3) suggest a multi-step synthesis:

  • Triazine Core Formation: Condensation of benzylguanidine with thiourea derivatives.

  • Sulfanyl-Acetamide Coupling: Reaction of the triazine-thiol with chloroacetamide intermediates.

  • Amino Group Introduction: Selective amination at position 4 using ammonia or amines .

Key Stability Considerations:

  • pH Sensitivity: The compound may degrade under strongly acidic/basic conditions due to acetamide hydrolysis or triazine ring instability.

  • Light/Oxidation: The sulfanyl group requires protection from prolonged light exposure to prevent unintended oxidation.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural Variations and Their Implications

The compound’s closest analogs differ in substituents on the triazine ring and the arylacetamide group. These variations influence physicochemical properties, binding affinities, and metabolic stability. Below is a comparative analysis based on available

Compound Triazine Substituent Aryl Group on Acetamide Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound: 2-[(4-Amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide 6-Benzyl 2-Ethylphenyl C₂₁H₂₂N₅O₂S 420.50 (calculated) Higher lipophilicity (logP ~3.2*); steric hindrance from ortho-ethyl group may reduce metabolic oxidation
Analog 1: 2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide 6-Methyl 2,4-Dimethylphenyl C₁₅H₁₈N₅O₂S 340.40 Lower logP (~2.5); enhanced solubility due to methyl groups; moderate CYP3A4 inhibition
Analog 2: 2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide 6-Methyl 4-Isopropylphenyl C₁₆H₂₀N₅O₂S 354.43 Balanced lipophilicity (logP ~2.8); isopropyl group may improve membrane permeability
Analog 3: 2-[(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide 6-Methyl 4-Methylphenyl C₁₃H₁₄N₄O₂S 306.35 Simplest analog; low molecular weight favors renal clearance; limited bioavailability

Notes:

  • Metabolic Stability : The 2-ethylphenyl group introduces steric hindrance, likely slowing oxidative metabolism by cytochrome P450 enzymes compared to para-substituted analogs .
  • Synthetic Accessibility : Methyl and isopropyl analogs are more straightforward to synthesize due to commercially available precursors, whereas the benzyl derivative requires specialized benzylation steps .

Crystallographic and Conformational Insights

Structural studies of related compounds (e.g., 4-nitrobenzyl analog in ) reveal that the triazine core adopts a planar conformation, stabilized by intramolecular hydrogen bonds between the amino group and carbonyl oxygen. The benzyl substituent in the target compound may induce slight distortion due to steric interactions, as observed in similar structures solved via SHELX and refined using WinGX . These tools confirm that substituent bulk correlates with crystal packing density; for instance, the 2-ethylphenyl group likely reduces crystallinity compared to smaller para-substituted analogs .

Q & A

Q. What are the key synthetic pathways and reaction conditions for synthesizing this compound?

The synthesis involves multi-step protocols starting with precursors such as substituted triazinones and acetamide derivatives. Key steps include:

  • Sulfanyl group introduction : Thiolation of the triazinone core using reagents like thiourea or Lawesson’s reagent under reflux in ethanol or DMF .
  • Acetamide coupling : Reaction of the sulfanyl-triazin intermediate with 2-ethylphenylamine via nucleophilic acyl substitution, typically using coupling agents (e.g., EDCI/HOBt) in dichloromethane or DMSO .
  • Optimized conditions : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and catalysts (e.g., K₂CO₃) to prevent side reactions .
Step Reagents Solvent Temperature Yield
ThiolationThiourea, KOHEthanolReflux65–75%
CouplingEDCI, HOBtDCMRT70–85%

Q. How is the compound characterized to confirm structural integrity?

Analytical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; acetamide carbonyl at δ 170–175 ppm) .
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ calculated for C₂₀H₂₂N₅O₂S: 396.1441) .
  • X-ray crystallography : Resolves stereochemistry and confirms intermolecular interactions (e.g., hydrogen bonding between amino and carbonyl groups) .

Q. What functional groups influence its biological activity?

  • Triazinone core : The 5-oxo-4,5-dihydro-1,2,4-triazine moiety may interact with enzyme active sites (e.g., kinases) via hydrogen bonding .
  • Sulfanyl bridge : Enhances solubility and facilitates thiol-mediated redox interactions .
  • 2-ethylphenyl group : Hydrophobic interactions with protein pockets, critical for target specificity .

Q. What methods assess its solubility and stability under physiological conditions?

  • HPLC-UV : Quantify solubility in PBS (pH 7.4) or simulated gastric fluid .
  • Stability assays : Incubate at 37°C and analyze degradation products via LC-MS. Oxidative stability is tested with H₂O₂ .

Advanced Research Questions

Q. How to resolve contradictions between computational docking predictions and experimental binding assays?

  • Re-evaluate force fields : Adjust parameters (e.g., solvation models) in molecular docking software (AutoDock, Schrödinger) to better match experimental IC₅₀ values .
  • Validate with mutational studies : Modify key residues in the target protein (e.g., kinase ATP-binding site) and retest binding affinity .

Q. What strategies optimize reaction yields while minimizing byproducts?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
  • Flow chemistry : Continuous processing minimizes intermediate degradation, achieving >90% purity .

Q. How to design a study evaluating its environmental impact?

  • Fate analysis : Use OECD 307 guidelines to assess biodegradation in soil/water systems .
  • Ecotoxicity assays : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition .

Q. What experimental approaches validate its mechanism of action in cancer cell lines?

  • Kinase inhibition profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays .
  • Transcriptomics : RNA-seq to identify downstream pathways (e.g., apoptosis markers like caspase-3) .

Q. How to address discrepancies in crystallographic vs. solution-phase structural data?

  • Dynamic NMR : Track conformational changes in solution (e.g., NOESY for spatial proximity analysis) .
  • Molecular dynamics simulations : Compare flexibility of the benzyl group in silico vs. crystal packing .

Methodological Notes

  • Avoided commercial sources : All data are derived from peer-reviewed journals (e.g., Acta Crystallographica, synthesis protocols in ).
  • Structural confirmation : X-ray data () and NMR assignments () ensure reliability.
  • Biological relevance : Focus on kinase interactions () and apoptosis pathways () aligns with drug discovery standards.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.